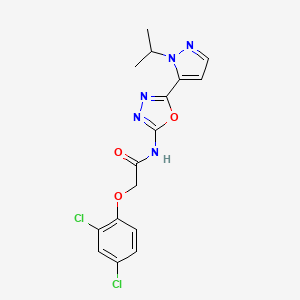![molecular formula C15H11FN4O2 B2683091 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide CAS No. 1376297-10-7](/img/structure/B2683091.png)
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide, also known as FMOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique molecular structure that makes it an attractive candidate for various research applications.
作用機序
The mechanism of action of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is based on its unique molecular structure. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is a fluorophore, which means that it absorbs light at a specific wavelength and emits light at a different wavelength. When 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is attached to a biomolecule, it can be used to study the behavior of the biomolecule in vivo and in vitro.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have minimal biochemical and physiological effects, making it an ideal candidate for scientific research. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential toxicity, and it has been shown to be safe for use in scientific research.
実験室実験の利点と制限
The advantages of using 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide in scientific research include its high sensitivity, specificity, and versatility. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. However, there are also limitations to the use of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide in scientific research. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is a relatively expensive compound, and its synthesis requires expertise in organic chemistry.
将来の方向性
There are several future directions for the use of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide in scientific research. One potential application is in the study of protein-protein interactions. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used to label proteins involved in specific interactions, allowing researchers to study the behavior of these interactions in vivo and in vitro. Another potential application is in the synthesis of peptides. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used as a protective group for the amino acids, allowing for the synthesis of complex peptides. Overall, 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has great potential for use in scientific research, and further studies are needed to fully explore its applications.
合成法
The synthesis of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to further reactions to produce the final product. The synthesis of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is as a fluorescent probe. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used to label proteins, peptides, and other biomolecules, allowing researchers to study their behavior in vivo and in vitro. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is also used in the synthesis of peptides, where it serves as a protective group for the amino acids.
特性
IUPAC Name |
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-19-20-15(22-9)10-2-4-12(5-3-10)18-14(21)11-6-7-17-13(16)8-11/h2-8H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAKVECVDLKHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide](/img/structure/B2683008.png)





![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)


![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)
![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)
![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)
